5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin
Description
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin (CAS: 1311998-62-5) is a synthetic meso-substituted porphyrin with a molecular formula of C₅₆H₃₈N₁₂ and a molecular weight of 878.98 g/mol. It is characterized by four imidazole-functionalized phenyl groups at the meso positions, which confer unique coordination and solubility properties. The compound is available in research-grade purity (>97%) as a lyophilized powder or DMSO solution (1–10 mM) and requires storage at 2–8°C with protection from light .
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-imidazol-1-ylphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H38N12/c1-9-41(65-29-25-57-33-65)10-2-37(1)53-45-17-19-47(61-45)54(38-3-11-42(12-4-38)66-30-26-58-34-66)49-21-23-51(63-49)56(40-7-15-44(16-8-40)68-32-28-60-36-68)52-24-22-50(64-52)55(48-20-18-46(53)62-48)39-5-13-43(14-6-39)67-31-27-59-35-67/h1-36,61,64H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHAJSQGBWKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N8C=CN=C8)C9=CC=C(C=C9)N1C=CN=C1)C=C4)C1=CC=C(C=C1)N1C=CN=C1)N3)N1C=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H38N12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
879.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin typically involves the condensation of pyrrole with 4-(1H-imidazol-1-yl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as column chromatography and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrin complexes.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrin complexes.
Substitution: Substituted porphyrin derivatives.
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .
Biology: In biological research, this compound is used as a model system to study the binding interactions of metalloporphyrins with proteins and nucleic acids. It also serves as a photosensitizer in photodynamic therapy (PDT) for cancer treatment .
Medicine: The compound’s ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for use in photodynamic therapy. It is also being investigated for its antimicrobial properties .
Industry: In industrial applications, this compound is used in the development of sensors and electronic devices due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin involves its ability to coordinate with metal ions, forming metalloporphyrin complexes. These complexes can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects. In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light irradiation, causing oxidative damage to cellular components and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Substituent Effects
Imidazole vs. Pyridinium Groups
- Target Compound: The imidazole groups enhance metal-binding capabilities due to their nitrogen donor sites, facilitating applications in coordination polymers or heterogeneous catalysis .
- TMPyP (5,10,15,20-Tetrakis(N-methylpyridinium-4-yl)porphyrin) : Positively charged pyridinium groups improve water solubility and DNA interaction, making it suitable for photodynamic therapy (PDT) and topoisomerase inhibition studies .
Imidazole vs. Sulfonate/Carboxylate Groups
- TSPP (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin) : Sulfonate substituents confer high aqueous solubility and stability, ideal for radiopharmaceutical labeling (e.g., with ⁶⁴Cu) and electrochemical studies .
- TCPP (5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin) : Carboxylate groups enable covalent conjugation to surfaces or biomolecules, useful in dye-sensitized solar cells (DSSCs) and biosensors .
Imidazole vs. Hydroxyl/Amino Groups
- THPP Derivatives (e.g., 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin): Hydroxyl groups contribute to antioxidant activity (IC₅₀ values < 50 μM in free radical scavenging assays) and pH-dependent solubility. Acetylation of hydroxyls (T(OAc)PP) reduces polarity, enhancing encapsulation in nanoparticles for antibacterial applications .
- TAPP (5,10,15,20-Tetrakis(4-aminophenyl)porphyrin): Amino groups enable post-synthetic modifications (e.g., conjugation to drugs) and moderate antioxidant activity, though less potent than hydroxylated analogs .
Photophysical and Biomedical Properties
Key Findings :
- TMPyP exhibits strong DNA intercalation and topoisomerase inhibition, with fluorescence quenching upon binding .
- Imidazole-substituted porphyrins like the target compound are understudied in PDT but show promise in catalysis due to their metal-coordination versatility .
- Hydroxyphenyl porphyrins (THPP) demonstrate selective cytotoxicity against cancer cells (e.g., MCF-7, HeLa) but require encapsulation (e.g., in lignin nanoparticles) to enhance bioavailability .
Biological Activity
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin (TIPP) is a synthetic porphyrin compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and its biological implications based on various research studies.
TIPP is characterized by its complex structure, which includes four imidazole-substituted phenyl groups attached to a central porphyrin core. The molecular formula for TIPP is , with a molecular weight of approximately 878.98 g/mol. The compound is soluble in organic solvents and has been synthesized using various methods that involve the reaction of substituted phenyl compounds with porphyrin precursors .
Biological Activity
The biological activity of TIPP can be attributed to its ability to interact with various biological molecules and systems. Key areas of interest include:
1. Antimicrobial Activity:
Research has shown that TIPP exhibits significant antimicrobial properties. For instance, studies indicate that TIPP can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
2. Photodynamic Therapy (PDT):
TIPP has been investigated for its use in photodynamic therapy, a treatment that combines light-sensitive compounds with light exposure to produce reactive oxygen species (ROS) that can kill cancer cells. In vitro studies have demonstrated that TIPP can effectively generate singlet oxygen upon irradiation, leading to cytotoxic effects in cancer cell lines .
3. Antioxidant Properties:
The antioxidant activity of TIPP has been explored in various models. It has been shown to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection and cardiovascular health .
Case Studies
Several case studies have highlighted the efficacy of TIPP in different biological contexts:
-
Study on Antimicrobial Effects:
A study published in ACS Applied Materials & Interfaces demonstrated that TIPP exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent . -
Photodynamic Efficacy:
In an experimental setup involving human cervical cancer cells (HeLa), TIPP was found to induce apoptosis when activated by light exposure. The study reported a dose-dependent increase in cell death, demonstrating the compound's potential as a therapeutic agent in PDT applications .
Table 1: Summary of Biological Activities of TIPP
Table 2: Synthesis Methods for TIPP
Q & A
Q. Table 1: Photocatalytic Performance of Metalated Derivatives
| Metal Ion | Degradation Efficiency* (%) | Light Source (nm) | Reference |
|---|---|---|---|
| Sn(IV) | 85 ± 3 | 420 | |
| Co(II) | 60 ± 5 | 420 | |
| Free Base | 40 ± 4 | 420 |
*Methylene blue degradation after 120 mins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
